molecular formula C21H23NO4 B11025183 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B11025183
M. Wt: 353.4 g/mol
InChI Key: TWUGHRHACKVPBG-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound that features a benzofuran and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Formation of the Indene Moiety: The indene ring can be synthesized via the cyclization of aryl-substituted alkenes using Lewis acids or other catalysts.

    Coupling Reaction: The benzofuran and indene moieties are then coupled through an amide bond formation. This can be achieved by reacting the benzofuran carboxylic acid derivative with the indene amine derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and indene moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups or other reducible sites within the molecule.

    Substitution: The compound can participate in substitution reactions, especially at positions where functional groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules or as a building block for novel compounds.

    Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the dimethoxy groups on the indene moiety.

    2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-1H-inden-1-yl)acetamide: Contains a fully aromatic indene ring.

Uniqueness

The presence of both benzofuran and indene moieties, along with the dimethoxy groups, makes 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide unique. These structural features may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

InChI

InChI=1S/C21H23NO4/c1-24-19-11-14-4-5-17(16(14)12-20(19)25-2)22-21(23)10-13-3-6-18-15(9-13)7-8-26-18/h3,6,9,11-12,17H,4-5,7-8,10H2,1-2H3,(H,22,23)

InChI Key

TWUGHRHACKVPBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CC3=CC4=C(C=C3)OCC4)OC

Origin of Product

United States

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